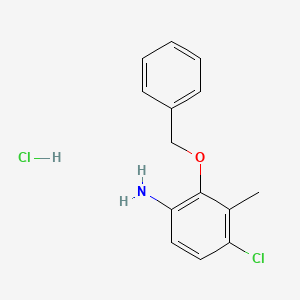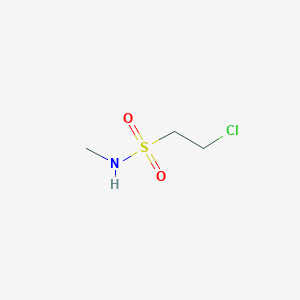![molecular formula C10H14ClNO2 B13466419 3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzene ring conjugated to a propanoic acid moiety, with a methylamino group attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methylamino)phenyl]propanoic acid hydrochloride typically involves the reaction of 4-(methylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and acidification to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-(Methylamino)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 3-(Propylamino)propanoic acid hydrochloride
Uniqueness
3-[4-(Methylamino)phenyl]propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methylamino group and the conjugated benzene ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
3-[4-(methylamino)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9-5-2-8(3-6-9)4-7-10(12)13;/h2-3,5-6,11H,4,7H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
ICRAVSXBXPXEIC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)




![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)

![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)

![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13466411.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)

